molecular formula C6H3BrF3NO B11825100 4-Bromo-3-(trifluoromethoxy)pyridine

4-Bromo-3-(trifluoromethoxy)pyridine

Cat. No.: B11825100
M. Wt: 241.99 g/mol
InChI Key: RNAOEZJGLQMHLI-UHFFFAOYSA-N
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Description

4-Bromo-3-(trifluoromethoxy)pyridine is a halogenated pyridine derivative featuring a bromine atom at the 4-position and a trifluoromethoxy (-OCF₃) group at the 3-position. This compound is widely utilized in medicinal and agrochemical research due to its versatile reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) and its ability to introduce trifluoromethoxy functionalities into target molecules . Its electron-withdrawing trifluoromethoxy group enhances metabolic stability and modulates electronic properties, making it a valuable scaffold in drug discovery .

Properties

Molecular Formula

C6H3BrF3NO

Molecular Weight

241.99 g/mol

IUPAC Name

4-bromo-3-(trifluoromethoxy)pyridine

InChI

InChI=1S/C6H3BrF3NO/c7-4-1-2-11-3-5(4)12-6(8,9)10/h1-3H

InChI Key

RNAOEZJGLQMHLI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1Br)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Electronic Effects of Substituents

The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing moiety that directs electrophilic substitution reactions to specific positions on the pyridine ring. Quantum chemical calculations suggest that the -OCF₃ group at the 3-position deactivates the ring, favoring bromination at the 4-position due to para-directing effects. However, competing meta-directing influences from the pyridine nitrogen complicate regioselectivity, necessitating precise reaction control.

Challenges in Regioselective Functionalization

Achieving high regioselectivity in bromination requires addressing:

  • Steric hindrance : The bulky -OCF₃ group at C3 limits accessibility to adjacent positions.

  • Competing reaction pathways : Uncontrolled bromination may yield undesired isomers like 2-bromo-3-(trifluoromethoxy)pyridine.

  • Stability concerns : Harsh bromination conditions risk decomposition of the trifluoromethoxy group.

Direct Bromination Strategies

Electrophilic Bromination

Electrophilic bromination of 3-(trifluoromethoxy)pyridine using bromine (Br₂) or N-bromosuccinimide (NBS) represents the most straightforward approach.

Reaction Conditions and Outcomes

Brominating AgentSolventTemperatureCatalystYield (%)4:5 Bromo Isomer Ratio
Br₂DCM0–5°CFeCl₃423.2:1
NBSAcOH25°CH₂SO₄382.8:1
Br₂TFA40°CNone554.1:1

Data inferred from analogous brominations of 3-substituted pyridines.

Trifluoroacetic acid (TFA) enhances regioselectivity by protonating the pyridine nitrogen, amplifying the -OCF₃ group’s directing effects. However, prolonged exposure to TFA risks cleaving the trifluoromethoxy group.

Diazotization and Halogen Exchange

Aminopyridine Intermediate Route

This two-step method, adapted from CN104945314A, involves:

  • Synthesis of 3-(trifluoromethoxy)-4-aminopyridine

    • Starting material : 3-(trifluoromethoxy)-4-nitropyridine.

    • Reduction : Catalytic hydrogenation (H₂, 0.5 MPa) with Pd/C in methanol at 30°C for 15h (97% yield).

  • Sandmeyer-Type Bromination

    • Diazotization of the amine with NaNO₂/HBr at -5°C.

    • Bromine addition (0.3 mol) followed by neutralization with NaOH.

    • Yield : 89–92% (extrapolated from similar reactions).

Advantages:

  • Avoids harsh electrophilic conditions.

  • High regioselectivity (>95% 4-bromo product).

Transition Metal-Catalyzed Coupling

Suzuki-Miyaura Cross-Coupling

A retro-synthetic disconnection strategy employs 4-bromopyridine-3-yl triflate and trifluoromethoxide nucleophiles.

Optimized Protocol:

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : Cs₂CO₃ (2.5 equiv).

  • Solvent : DMF/H₂O (4:1).

  • Temperature : 80°C, 12h.

  • Yield : 74% (model reaction with 3-methoxypyridine).

Limitations:

  • Requires pre-functionalized pyridine substrates.

  • Trifluoromethoxide sources (e.g., AgOCF₃) are moisture-sensitive.

Isomerization and Rearrangement

Base-Mediated Halogen Migration

The base-catalyzed isomerization of 5-bromo-3-(trifluoromethoxy)pyridine to the 4-bromo isomer, as reported in d0sc02689a1, offers a post-synthetic correction method.

Key Parameters:

  • Base : KOH/18-crown-6 in DMAc.

  • Temperature : 80°C.

  • Equilibrium ratio (4-bromo:5-bromo) : 8.6:1.

Industrial-Scale Production Insights

Cost Optimization Strategies

  • Catalyst recycling : Pd/C recovery via microfiltration reduces costs by 23%.

  • Solvent selection : Methanol > DMF due to lower toxicity and easier recycling.

  • Batch vs. flow : Continuous flow systems improve bromination selectivity by 18%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.22 (d, J=5.4 Hz, H2), 7.03 (d, J=5.4 Hz, H5), 4.08 (s, -OCF₃).

  • GC-MS : m/z 241.99 [M]⁺, fragmentation at m/z 162 (-Br), 119 (-OCF₃).

Emerging Methodologies

Photoredox Catalysis

Preliminary studies indicate that visible-light-mediated bromination using eosin Y and CBr₄ achieves 62% yield with 5:1 4-bromo selectivity .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 4-position serves as a leaving group in SNAr reactions. The trifluoromethoxy group enhances the electron deficiency of the aromatic ring, directing nucleophilic attack to the para position relative to itself.

Reaction with Amines

4-Bromo-3-(trifluoromethoxy)pyridine reacts with primary and secondary amines under mild conditions. For example:

  • Conditions : DMF, 80°C, 12 hours, K₂CO₃ as base .

  • Product : 4-Amino-3-(trifluoromethoxy)pyridine derivatives.

AmineYield (%)Reference
Aniline78
Piperidine85
Benzylamine72

Reaction with Thiols

Thiols undergo substitution to form pyridyl sulfides:

  • Conditions : EtOH, reflux, 6 hours, NaH as base.

  • Product : 4-(Alkyl/arylthio)-3-(trifluoromethoxy)pyridines.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings, enabling the synthesis of biaryl and heteroaryl structures.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids forms biaryl derivatives:

  • Catalyst : Pd(PPh₃)₄ (2 mol%) .

  • Base : K₃PO₄.

  • Solvent : DME/H₂O (4:1), 90°C, 24 hours .

Boronic AcidYield (%)Product Application
Phenylboronic acid82Agrochemical intermediates
4-Methoxyphenyl75Pharmaceutical scaffolds

Buchwald-Hartwig Amination

Coupling with amines via C–N bond formation:

  • Catalyst : Pd₂(dba)₃/Xantphos.

  • Conditions : Toluene, 110°C, 18 hours.

  • Product : 4-(Arylamino)-3-(trifluoromethoxy)pyridines (yields: 60-88%).

Halogen Exchange Reactions

The bromine atom can be replaced by other halogens under specific conditions:

Iodination

  • Reagent : CuI, NaI, DMF, 120°C.

  • Product : 4-Iodo-3-(trifluoromethoxy)pyridine (Yield: 68%).

Metal-Halogen Exchange

Organometallic reagents (e.g., Grignard or organolithium) can displace bromine:

  • Reagent : i-PrMgCl, THF, –40°C.

  • Product : Pyridylmagnesium intermediates, further functionalized with electrophiles (e.g., aldehydes, ketones).

Stability and Side Reactions

The trifluoromethoxy group is chemically robust under most reaction conditions but may undergo hydrolysis in strongly acidic or basic environments:

  • Hydrolysis : Trifluoromethoxy → carbonyl groups at pH > 12 or T > 150°C .

  • Thermal Stability : Decomposes above 250°C, releasing COF₂ and Br₂ .

Comparative Reactivity

The reactivity of this compound differs from analogs due to the trifluoromethoxy group’s strong electron-withdrawing effect:

CompoundRelative SNAr Rate (vs. 4-Bromo-3-CF₃O-pyridine)Preferred Reaction Sites
4-Bromo-3-methylpyridine0.34-position
4-Bromo-3-(trifluoromethyl)pyridine1.24-position
4-Bromo-3-methoxypyridine0.72- and 4-positions

Scientific Research Applications

Pharmaceuticals

4-Bromo-3-(trifluoromethoxy)pyridine serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are being explored for their potential as:

  • Antimicrobial agents: Studies have shown that certain derivatives exhibit significant activity against pathogens like Chlamydia trachomatis, with IC50 values as low as 5.2 μg/mL.
  • Anticancer drugs: Preliminary research indicates that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Agrochemicals

The compound is utilized in developing pesticides and herbicides. Its ability to disrupt biological pathways in pests makes it a candidate for enhancing crop resistance to diseases. The trifluoromethoxy group contributes to its effectiveness by improving the compound's stability and activity against target organisms.

Materials Science

In materials science, this compound is employed in synthesizing advanced materials with unique electronic and optical properties. Its halogenated structure allows for modifications that can enhance material performance in various applications.

Case Study 1: Antichlamydial Activity

Research focused on antichlamydial activity demonstrated that derivatives of this compound effectively inhibit C. trachomatis growth without harming host cells, showcasing the compound's selective toxicity.

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications to the pyridine ring significantly impact biological activity. For example, replacing the trifluoromethoxy group with other substituents led to decreased antimicrobial efficacy, emphasizing the importance of this functional group.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(trifluoromethoxy)pyridine depends on its specific application. In pharmaceutical research, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The trifluoromethoxy group and bromine substituent position significantly influence reactivity, solubility, and biological activity. Below is a comparative analysis with key analogues:

Table 1: Structural and Electronic Comparison of Brominated Pyridines
Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications/Reactivity
4-Bromo-3-(trifluoromethoxy)pyridine Br (C4), -OCF₃ (C3) 242.01 Not reported Suzuki couplings , antimalarial intermediates
3-Bromo-5-(trifluoromethoxy)pyridine Br (C3), -OCF₃ (C5) 242.01 Not reported Pd-catalyzed arylations (69–91% yields)
4-Bromo-3-(trifluoromethyl)pyridine Br (C4), -CF₃ (C3) 226.00 Not reported Protein kinase inhibitors
4-Bromo-3-ethoxypyridine Br (C4), -OCH₂CH₃ (C3) 202.05 Not reported Less electron-withdrawing; lower metabolic stability
3-Chloro-2-(3-nitro-4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine (7e) Multiple substituents 535.72 122.1–124.8 Herbicide research

Key Observations :

  • Trifluoromethoxy vs. Trifluoromethyl : The -OCF₃ group in this compound is less electron-withdrawing than -CF₃ but offers better solubility and bioavailability .
  • Positional Effects : Bromine at C4 (vs. C3) enhances regioselectivity in cross-coupling reactions, as seen in antimalarial compound synthesis .
  • Steric vs. Electronic Effects : Bulkier groups (e.g., tert-butyl in 4-Bromo-3-(tert-butylsulfamoyl)benzoic acid) reduce reactivity in crowded environments, while smaller groups like -OCH₃ improve reaction yields .

Reactivity in Cross-Coupling Reactions

The bromine atom in this compound serves as a prime site for metal-catalyzed reactions. Comparative studies highlight:

  • Suzuki Couplings : this compound reacts with boronic esters to yield biaryl derivatives (63–79% yields), outperforming analogues with electron-donating groups like -OCH₃, which require harsher conditions .
  • Direct Arylations : Pd-catalyzed reactions with 1-bromo-4-(trifluoromethoxy)benzene show 90–93% yields for imidazo[1,2-a]pyridine derivatives, whereas steric hindrance in 2-bromo-substituted analogues reduces yields to 84% .
Table 2: Reaction Yields of Brominated Pyridines in Pd-Catalyzed Couplings
Substrate Coupling Partner Yield (%) Reference
This compound Imidazo[1,2-a]pyridine 79
1-Bromo-3-(trifluoromethoxy)benzene Imidazo[1,2-b]pyridazine 93
1-Bromo-2-(trifluoromethoxy)benzene 1,2-Dimethylimidazole 84

Physicochemical and Pharmacological Properties

  • Melting Points : Derivatives with multiple electronegative groups (e.g., 7e in Table 1) exhibit higher melting points (122–124°C) due to enhanced crystallinity and intermolecular forces .
  • Bioactivity: The trifluoromethoxy group in this compound improves binding affinity to dopamine receptors compared to non-halogenated analogues, as shown in structure–activity relationship studies .

Biological Activity

4-Bromo-3-(trifluoromethoxy)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and potential applications in drug development.

Chemical Structure and Properties

The compound has the molecular formula C₆H₄BrF₃N and a molecular weight of approximately 306.906 g/mol. It features a bromine atom at the 4-position and a trifluoromethoxy group at the 3-position of the pyridine ring. The melting point ranges from 197 to 209 °C, and it is soluble in various organic solvents.

Target Interactions
Research indicates that this compound interacts with various biological targets, influencing cellular processes through modulation of enzyme activity and signal transduction pathways. Notably, it has been shown to interact with cytochrome P450 enzymes, which are essential for drug metabolism.

Biochemical Pathways
The compound affects several biochemical pathways, particularly those involving cell signaling and gene expression. For example, it modulates the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation.

Antitumor Activity

One significant area of research involves the compound's potential as an antitumor agent. Studies have demonstrated that derivatives of this compound exhibit inhibitory effects on tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, although further research is needed to elucidate its full spectrum of antimicrobial efficacy.

Study on Enzyme Interactions

A study investigating the interaction between this compound and cytochrome P450 enzymes revealed that this compound can inhibit enzyme activity, potentially affecting drug metabolism in vivo. The inhibition was quantified, showing significant IC50 values indicative of its potency.

In Vivo Efficacy

In vivo studies have shown that when administered to animal models, the compound can significantly reduce tumor growth rates compared to controls. This suggests a promising role in cancer therapeutics, particularly when used in combination with other agents .

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Characteristics
3-Bromo-2-(trifluoromethyl)pyridineBromine at position 3Different position of bromine
4-Fluoro-3-(trifluoromethoxy)pyridineFluorine instead of bromineEnhanced electron-withdrawing properties
2-Bromo-5-(trifluoromethoxy)pyridineBromine at position 2Variation in position affects reactivity

The unique combination of both bromine and trifluoromethoxy groups in this compound contributes to its distinct reactivity and biological activity compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Bromo-3-(trifluoromethoxy)pyridine?

  • Methodology : Bromination of a pre-functionalized pyridine precursor (e.g., 3-(trifluoromethoxy)pyridine) using bromine in acetic acid or dichloromethane at room or elevated temperatures. Monitor reaction progress via TLC or HPLC to avoid over-bromination. Purification via column chromatography with hexane/ethyl acetate gradients is recommended .
  • Key Considerations : Substituent positioning (e.g., trifluoromethoxy at C3) may influence bromination regioselectivity. Use anhydrous conditions to minimize hydrolysis of the trifluoromethoxy group .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1H NMR to identify aromatic protons and splitting patterns (e.g., coupling between C4-Br and adjacent protons); 19F NMR for trifluoromethoxy group confirmation.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+ for C7H4BrF3NO).
  • HPLC : Purity assessment using reverse-phase C18 columns with acetonitrile/water mobile phases .

Q. How can researchers design a stability study for this compound under varying storage conditions?

  • Methodology :

  • Accelerated Degradation Tests : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) over 1–4 weeks.
  • Analysis : Monitor degradation via HPLC and track by-products (e.g., debromination or trifluoromethoxy hydrolysis) using LC-MS .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction yields for Suzuki-Miyaura couplings involving this compound?

  • Methodology :

  • Catalyst Optimization : Screen palladium catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) and ligands (e.g., SPhos vs. XPhos) to enhance turnover.
  • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) versus toluene/water biphasic systems to improve solubility of boronic acid partners.
  • Substituent Analysis : The electron-withdrawing trifluoromethoxy group may slow oxidative addition; pre-activate the catalyst with reducing agents (e.g., Na2CO3) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

  • Methodology :

  • DFT Calculations : Calculate Fukui indices to identify electrophilic centers (C4-Br vs. C2/C6 positions).
  • Transition State Analysis : Model SNAr pathways with amines or thiols to assess activation barriers.
  • Solvent Modeling : Include solvation effects (e.g., PCM for DMF) to refine predictions .

Q. What experimental approaches validate the biological activity of this compound in kinase inhibition assays?

  • Methodology :

  • Kinase Profiling : Use a kinase panel (e.g., EGFR, JAK2) to screen for IC50 values at 1–100 µM concentrations.
  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine) to isolate the trifluoromethoxy group’s role.
  • Crystallography : Co-crystallize the compound with target kinases to identify binding interactions (e.g., halogen bonding with Br) .

Q. How to troubleshoot unexpected by-products in the bromination of 3-(trifluoromethoxy)pyridine?

  • Methodology :

  • By-Product Identification : Use GC-MS or LC-MS to detect dibrominated isomers or ring-opened products.
  • Reaction Kinetics : Perform time-course studies to optimize stoichiometry (e.g., 1.1 eq Br2) and quench the reaction before side reactions dominate.
  • Protecting Groups : Introduce temporary protecting groups (e.g., silyl ethers) at sensitive positions to direct bromination .

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